molecular formula C8H7NO3S B6168162 7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 136526-27-7

7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No. B6168162
CAS RN: 136526-27-7
M. Wt: 197.2
InChI Key:
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Description

7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, commonly referred to as ‘MTBT’, is an organic compound of the benzothiazole family. This compound has been studied for its potential applications in a variety of scientific research fields, including drug synthesis, biochemical and physiological effects, and laboratory experiments. It has been shown to possess unique properties that make it an attractive candidate for further research.

Scientific Research Applications

MTBT has a wide range of potential applications in scientific research. It has been studied for its potential use in the synthesis of drugs, including anti-cancer agents, anti-bacterial agents, and anti-inflammatory agents. It has also been studied for its potential applications in the field of biochemistry, for its ability to act as a ligand for the binding of proteins and other molecules. Additionally, it has been studied for its potential applications in the field of physiology, for its ability to act as a modulator of cellular processes.

Mechanism of Action

The mechanism of action of MTBT is not yet fully understood. However, it is believed to act as a ligand for the binding of proteins and other molecules, and to modulate cellular processes. It is believed to interact with certain receptors, such as the G protein-coupled receptor, to regulate the activity of enzymes and other proteins. Additionally, it is believed to interact with certain enzymes, such as cytochrome P450, to regulate the metabolism of certain drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTBT have not yet been fully studied. However, it is believed to have a wide range of effects, including the regulation of gene expression, the modulation of cellular processes, the regulation of protein activity, and the metabolism of certain drugs. Additionally, it is believed to have anti-inflammatory, anti-bacterial, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

MTBT has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is widely available. Additionally, it is stable and non-toxic. However, there are some limitations to its use in laboratory experiments. It is not water soluble, making it difficult to use in certain applications. Additionally, it is not soluble in organic solvents, making it difficult to dissolve in organic solutions.

Future Directions

There are several potential future directions for the study of MTBT. These include further research into its biochemical and physiological effects, its potential applications in drug synthesis, and its potential applications in laboratory experiments. Additionally, further research into its mechanism of action and its potential interactions with other molecules could provide valuable insight into its potential uses. Finally, further research into its potential applications in the field of biochemistry could lead to new and innovative uses for this compound.

Synthesis Methods

MTBT has been synthesized using various methods, including the use of a Grignard reagent, the reaction of thiophene-2-carboxaldehyde with ethylmagnesium bromide, and the reaction of thiophene-2-carboxaldehyde with ethylmagnesium chloride. The Grignard reagent is the most commonly used method, as it is simple and cost-effective. It involves the reaction of thiophene-2-carboxaldehyde with ethylmagnesium bromide in the presence of a catalyst, such as triethylamine. The product is then purified and isolated from the reaction mixture.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves the condensation of 2-aminothiophenol with dimethyl carbonate followed by cyclization and oxidation steps.", "Starting Materials": [ "2-aminothiophenol", "dimethyl carbonate", "sodium hydroxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: 2-aminothiophenol is reacted with dimethyl carbonate in the presence of sodium hydroxide to form 2-(methoxycarbonyl)aminothiophenol.", "Step 2: The intermediate product from step 1 is cyclized by heating with acetic acid to form 7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione.", "Step 3: The final product from step 2 is oxidized with hydrogen peroxide to yield 7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione." ] }

CAS RN

136526-27-7

Product Name

7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Molecular Formula

C8H7NO3S

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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